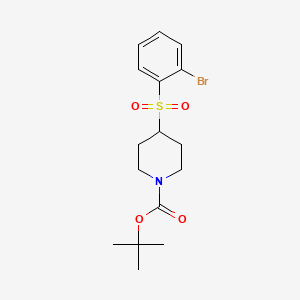

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester

Description

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group and a 2-bromophenylsulfonyl substituent.

Properties

CAS No. |

887591-20-0 |

|---|---|

Molecular Formula |

C16H22BrNO4S |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

tert-butyl 4-(2-bromophenyl)sulfonylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-12(9-11-18)23(20,21)14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |

InChI Key |

NXOHNJPMNHGWEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with bromophenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Sulfide derivatives.

Oxidation: Piperidone derivatives.

Scientific Research Applications

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, sulfonyl/amine linkages, or halogen types. These modifications influence reactivity, solubility, and biological interactions.

Table 1: Comparison of Key Structural Analogs

Impact of Halogen Substitution

- Bromine vs. Iodo analogs, though less common, may exhibit higher reactivity but reduced stability .

- Positional Effects : 2-Bromo substitution (as in the target compound) vs. 4-bromo (e.g., CAS 1002360-22-6 ) alters steric and electronic profiles, influencing target selectivity.

Role of Tert-Butyl Ester and Sulfonyl Groups

- Tert-Butyl Ester : Enhances metabolic stability and solubility in organic solvents, critical for pharmacokinetic optimization .

- Sulfonyl Linkage : Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as enzyme active sites or receptor pockets .

Biological Activity

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C13H16BrN2O4S

- Molecular Weight : 373.25 g/mol

- SMILES Notation : C(C)(C)OC(=O)N1CCCCC1S(=O)(=O)c2ccccc2Br

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Glycogen Synthase Kinase-3β (GSK-3β) : This compound has been studied for its inhibitory effect on GSK-3β, which plays a crucial role in various cellular processes including metabolism and cell proliferation. Inhibition of GSK-3β has implications in treating mood disorders and neurodegenerative diseases .

- Protein Degradation Pathways : The compound is also being explored in the context of PROTAC (proteolysis-targeting chimeras) technology, where it serves as a semi-flexible linker that can enhance the degradation of target proteins .

Biological Activity Data

Table 1 summarizes the biological activities associated with the compound based on available research findings.

Case Study 1: GSK-3β Inhibition

In a study examining the effects of various compounds on GSK-3β, it was found that this compound exhibited significant inhibitory activity. The compound was administered at doses ranging from 10 to 25 mg/kg in rodent models, resulting in notable behavioral changes consistent with mood stabilization .

Case Study 2: PROTAC Development

The application of this compound as a linker in PROTAC development has shown promising results. By enhancing the structural rigidity of the linker region, researchers have observed improved ternary complex formation, which is critical for targeted protein degradation .

Pharmacokinetics and ADME Properties

Preliminary studies on the absorption, distribution, metabolism, and excretion (ADME) properties indicate that:

- The compound demonstrates good stability in liver microsomes.

- It shows minimal inhibition of cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions.

- Plasma protein binding studies revealed over 96% binding at tested concentrations, indicating potential for effective bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.